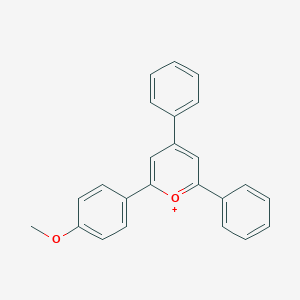

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,6-diphenylpyrylium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O2/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19/h2-17H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPOZUPFZCZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951673 | |

| Record name | 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2907-13-3 | |

| Record name | 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIPHENYL-6-(4-METHOXYPHENYL)PYRYLIUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development

Established Condensation Reactions for Pyrylium (B1242799) Salt Formation

The formation of the pyrylium ring system is classically achieved through the acid-catalyzed condensation of carbonyl compounds. These methods, while foundational, are continually refined to improve yields and simplify procedures.

Acid-Catalyzed Condensations of Aldehydes and Ketones

The most common route to 2,4,6-triarylpyrylium salts involves the reaction of a substituted benzaldehyde (B42025) with two equivalents of a substituted acetophenone (B1666503) in the presence of an acid catalyst. wikipedia.orgnih.gov For the specific synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, this involves the reaction of 4-methoxybenzaldehyde (B44291) (anisaldehyde) with two equivalents of acetophenone.

The reaction proceeds through a series of acid-catalyzed aldol-type condensation and dehydration steps. Initially, acetophenone reacts with anisaldehyde to form a chalcone (B49325) (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one). This intermediate then undergoes another condensation with a second molecule of acetophenone to form a 1,5-dicarbonyl compound. nih.gov Subsequent acid-catalyzed intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrylium cation. researchgate.net Various strong acids and Lewis acids can be employed to mediate this transformation. researchgate.net

A two-step approach is also common, where the chalcone is first synthesized and isolated. nih.gov The chalcone is then reacted with another equivalent of the ketone in a separate step to form the pyrylium salt. nih.gov This method can be advantageous for producing unsymmetrical pyrylium salts. nih.gov

One-Pot Acid-Mediated Approaches

To streamline the synthesis, one-pot procedures are frequently employed. unlv.edu In this approach, the aldehyde and both equivalents of the ketone are combined in a single reaction vessel with a suitable acid catalyst and solvent. nih.gov Boron trifluoride etherate (BF3·OEt2) is a commonly used Lewis acid for this purpose, often leading to good yields of the desired pyrylium salt. nih.govresearchgate.net Another effective catalyst is tosic acid, which can be used in a one-pot reaction by refluxing the reactants in a solvent like toluene. unlv.edu

The one-pot synthesis mechanistically follows the same pathway of in-situ chalcone and 1,5-diketone formation, followed by dehydrocyclization to the pyrylium ring. unlv.edu These methods are often preferred for their operational simplicity and efficiency. nih.gov

Expedited Synthesis Protocols

Continuous-Flow Synthesis Techniques for Pyrylium Tetrafluoroborates

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. acs.org This technique has been successfully applied to the synthesis of pyrylium tetrafluoroborates. acs.org

In a typical flow setup, solutions of the reactants (e.g., a chalcone and an acetophenone) and an acid catalyst (e.g., HBF4·Et2O) are pumped through separate channels into a T-mixer. The combined stream then flows through a heated reactor coil. The use of superheated conditions, at temperatures above the solvent's boiling point, can dramatically reduce reaction times compared to batch methods. acs.org The product can then be collected via direct precipitation at the reactor outlet. acs.org This methodology allows for rapid production and easy scalability. acs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium (B3243816) Tetrafluoroborate (B81430) acs.org

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Reactants | Chalcone, Acetophenone, HBF₄·Et₂O | Chalcone, Acetophenone, HBF₄·Et₂O |

| Solvent | Dichloroethane (DCE) | Dichloroethane (DCE) |

| Temperature | Reflux (82 °C) | 120-160 °C |

| Reaction Time | Several hours | Minutes (residence time) |

| Yield | Variable | High (e.g., 85-95%) |

| Advantages | Simple setup | Rapid, scalable, precise control |

High-Yielding Preparations from Substituted Benzoic Acids and Acetophenones

While the condensation of aldehydes and ketones is the most direct route, alternative strategies exist. Pyrylium salts can be conceptually derived from the reaction of benzoic acids and acetophenones, although this is less direct. The synthesis typically proceeds by first reducing the benzoic acid to the corresponding benzaldehyde, which is then used in the standard condensation reaction as described in section 2.1.1.

Targeted Synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium and its Derivatives

The targeted synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is a direct application of the general methods described above. The key starting materials are 4-methoxybenzaldehyde and acetophenone.

In a representative one-pot synthesis, 4-methoxybenzaldehyde and two equivalents of acetophenone are reacted in the presence of an acid catalyst. The choice of the counter-anion (e.g., tetrafluoroborate, perchlorate, tosylate) is determined by the acid used in the final cyclization step (e.g., HBF4, HClO4, TsOH). wikipedia.orgunlv.edu

The synthesis of derivatives of this compound can be achieved by using substituted acetophenones or substituted 4-methoxybenzaldehydes. For instance, reacting 4-methoxybenzaldehyde with two equivalents of 4'-methylacetophenone (B140295) would yield 2-(4-methoxyphenyl)-4,6-bis(4-methylphenyl)pyrylium. This modularity allows for the fine-tuning of the electronic and photophysical properties of the resulting pyrylium salt. unlv.edu The reaction of 2,4,6-triarylpyrylium salts with various nucleophiles, such as primary amines, can also lead to a wide range of derivatives, including pyridinium (B92312) salts. researchgate.net

Table 2: Example Synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Tetrafluoroborate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |

| 4-Methoxybenzaldehyde | Acetophenone (2 equiv.) | BF₃·OEt₂ | Acetic Anhydride | Heat | 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate |

| 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | Acetophenone (1 equiv.) | HBF₄·Et₂O | Dichloroethane | Reflux | 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate |

Specific Synthetic Pathways Utilizing Chalcone and Acetophenone Precursors

A prominent and effective method for the synthesis of 2,4,6-triaryl-substituted pyrylium salts involves the acid-catalyzed condensation of a chalcone (an α,β-unsaturated ketone) with an acetophenone derivative. For the specific synthesis of the unsymmetrical pyrylium salt 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the precursors are (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a derivative of chalcone) and acetophenone. chemicalbook.com

This reaction proceeds via a [C3+C2+C1] annulation strategy, where the chalcone provides a three-carbon fragment and the acetophenone provides a two-carbon fragment. The general mechanism involves the initial Michael addition of the acetophenone enol or enolate to the chalcone, followed by cyclization and dehydration to form the stable aromatic pyrylium ring.

A specific synthesis for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate has been documented, providing a clear pathway to this compound. chemicalbook.com The reaction involves mixing the chalcone derivative, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, with an excess of acetophenone in the presence of a strong acid catalyst like boron trifluoride diethyl etherate (BF₃·Et₂O) in a suitable solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The mixture is heated to drive the reaction to completion. chemicalbook.com Upon cooling and addition of a non-polar solvent like diethyl ether, the pyrylium salt precipitates and can be isolated. chemicalbook.com

Table 1: Synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Tetrafluoroborate

| Parameter | Details | Reference |

|---|---|---|

| Precursor 1 | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4'-Methoxychalcone) | chemicalbook.com |

| Precursor 2 | Acetophenone | chemicalbook.com |

| Catalyst/Reagent | Boron trifluoride diethyl etherate (BF₃·Et₂O) | chemicalbook.com |

| Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Temperature | 45°C | chemicalbook.com |

| Reaction Time | ~12 hours (overnight) | chemicalbook.com |

| Work-up | Precipitation with diethyl ether (Et₂O) | chemicalbook.com |

| Yield | 68.77% | chemicalbook.com |

This synthetic approach is a variation of more general methods for preparing 2,4,6-triphenylpyrylium salts, which can be synthesized by treating benzaldehyde with two equivalents of acetophenone. nih.gov The synthesis of unsymmetrical pyrylium salts, however, requires a stepwise approach or the use of distinct ketone precursors to achieve the desired substitution pattern. nih.gov

Utilization of Tosic Acid Monohydrate as a Catalyst

While Lewis acids like boron trifluoride are effective, Brønsted acids also play a crucial role in pyrylium salt synthesis. Para-toluenesulfonic acid monohydrate (p-TsOH·H₂O or tosic acid) is an increasingly popular catalyst in organic synthesis due to its significant advantages. researchgate.netwikipedia.org It is a strong, non-oxidizing acid that is solid, easy to handle, relatively inexpensive, and less corrosive than many mineral acids or Lewis acids. researchgate.netwikipedia.orggoogle.com

In the context of pyrylium salt synthesis, tosic acid can be used to catalyze the condensation and cyclization reactions that form the pyrylium ring. preprints.org Its use offers several benefits over traditional catalysts like AlCl₃, BF₃, or concentrated H₂SO₄. researchgate.net Reactions catalyzed by tosic acid often result in fewer undesired side products from processes like transalkylation or polymerization. researchgate.net Furthermore, tosic acid is often recoverable and reusable, which aligns with the principles of green chemistry by minimizing environmentally hazardous waste. researchgate.net

The use of tosic acid leads to the formation of pyrylium tosylates. preprints.orgsquarespace.com The tosylate anion can influence the solubility and crystallinity of the resulting salt, which can be advantageous for purification. unlv.edu The synthesis of various substituted 2,4,6-triphenylpyrylium tosylate salts has been demonstrated, highlighting the versatility of this catalyst in creating a library of pyrylium compounds. preprints.org

Preparation of Symmetrical and Unsymmetrical Pyrylium Salts

The synthesis of pyrylium salts can be tailored to produce either symmetrical or unsymmetrical structures. Symmetrical 2,4,6-triarylpyrylium salts, such as the parent 2,4,6-triphenylpyrylium salt, are typically prepared from simpler starting materials in a one-pot reaction. nih.gov For instance, the reaction of benzaldehyde with two equivalents of acetophenone can yield 2,4,6-triphenylpyrylium. nih.gov

In contrast, the synthesis of unsymmetrical pyrylium salts like 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium requires more strategic planning to control the placement of the different aryl groups. nih.gov A common strategy involves a multi-step process where a 1,5-diketone precursor is first synthesized and then cyclized. nih.govrsc.org An alternative and more direct approach for creating unsymmetrical pyrylium ions is the reaction between a chalcone and a ketone, as detailed in section 2.3.1. chemicalbook.com

Recent advancements have also reported the BF₃·OEt₂ mediated inverse-electron-demand Diels-Alder (IEDDA) reaction of chalcones with aryl acetylenes as a one-pot method to access both symmetrical and unsymmetrical 2,4,6-triarylpyrylium ions. rsc.orgrsc.org This protocol allows for the combination of readily available substrates under mild conditions to generate a diverse range of pyrylium salts. rsc.org The ability to synthesize both symmetrical and unsymmetrical variants is crucial for tuning the electronic and photophysical properties of these compounds for various applications. rsc.orgtdl.org

Table 2: Synthetic Strategies for Symmetrical vs. Unsymmetrical Pyrylium Salts

| Salt Type | General Strategy | Example Precursors | Resulting Compound | Reference |

|---|---|---|---|---|

| Symmetrical | One-pot condensation of an aldehyde and two equivalents of a ketone. | Benzaldehyde + 2 eq. Acetophenone | 2,4,6-Triphenylpyrylium | nih.gov |

| Unsymmetrical | Stepwise condensation of a chalcone and a ketone. | 4'-Methoxychalcone + Acetophenone | 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium | chemicalbook.com |

| Unsymmetrical | IEDDA reaction of a chalcone and an alkyne. | Chalcone + Aryl Acetylene | Unsymmetrical Triarylpyrylium | rsc.orgrsc.org |

Purification and Isolation Techniques for Complex Pyrylium Architectures

The ionic nature of pyrylium salts is a key feature that dictates their purification and isolation. These compounds are generally insoluble in non-polar organic solvents like diethyl ether or toluene, but show solubility in more polar solvents. nih.govunlv.edu This differential solubility provides a straightforward method for purification.

A common and effective purification technique involves precipitating the crude pyrylium salt from the reaction mixture by adding a non-polar solvent, such as diethyl ether. chemicalbook.com The precipitated solid can then be collected by filtration and washed with the same solvent to remove unreacted starting materials and non-ionic byproducts. nih.govunlv.edu

For more complex pyrylium architectures or when impurities have similar polarities, other methods are employed.

Recrystallization : This is a powerful technique for obtaining high-purity crystalline pyrylium salts. The choice of solvent is critical and depends on the specific substituents and the counter-anion of the salt. unlv.edu Solvents such as N,N-dimethylformamide (DMF), chloroform, or ethanol (B145695) have been successfully used for recrystallization. unlv.edusemanticscholar.org

Aqueous Extraction : Pyrylium salts can be extracted from an organic reaction medium into an aqueous phase. google.comgoogle.com This is particularly useful for separating them from non-polar organic impurities. The salt can then be recovered by evaporating the water or by back-extraction after converting it to a less polar derivative, such as a pyridine (B92270). google.com

Column Chromatography : While less common for simple pyrylium salts due to their charge and potential for irreversible adsorption onto silica (B1680970) or alumina, column chromatography can be used for certain derivatives. semanticscholar.org However, it can be challenging, especially for dynamic metallo-supramolecular structures containing pyrylium units. nih.gov

The ease of isolation is a significant advantage of pyrylium salt chemistry, often allowing for the acquisition of pure materials without resorting to complex and time-consuming separation procedures. unlv.edu

Comprehensive Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrylium (B1242799) cations, NMR is instrumental in confirming the substitution pattern of the aromatic rings.

Proton (¹H) NMR Spectroscopic Analysis of Pyrylium Cations

The ¹H NMR spectrum of a triarylpyrylium salt is characterized by distinct regions corresponding to the protons on the pyrylium ring and the substituent aryl groups. The protons on the pyrylium ring are significantly deshielded due to the positive charge on the heterocyclic ring and the associated ring current effects.

For 2,4,6-triarylpyrylium salts, the protons on the pyrylium ring typically resonate as singlets in the range of δ 8.50–9.20 ppm. spectrabase.comresearchgate.net The specific chemical shifts are influenced by the nature and position of the substituents on the phenyl rings. In the case of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, two singlets are expected for the meta-protons (H-3 and H-5) of the pyrylium ring.

The protons of the phenyl and methoxyphenyl substituents will appear in the aromatic region of the spectrum, typically between δ 7.50 and 8.45 ppm. researchgate.net The protons of the 4-methoxyphenyl (B3050149) group are expected to show a characteristic AA'BB' splitting pattern, with two doublets. The methoxy (B1213986) group itself will present as a sharp singlet, typically upfield around δ 3.8-4.0 ppm.

For comparative purposes, the ¹H NMR data for the isomeric compound, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride, shows signals for the pyrylium protons at δ 8.85 (s, 2H) and the methoxy protons at δ 3.99 (s, 3H). The aromatic protons appear as doublets and multiplets in the δ 7.28-8.53 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrylium H-3/H-5 | 8.50 - 9.20 | s |

| Phenyl H | 7.50 - 8.45 | m |

| Methoxyphenyl H | 6.90 - 7.80 | d |

| Methoxy H | ~3.9 | s |

Note: This table is based on typical values for related compounds and is for predictive purposes.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbons of the pyrylium ring are highly deshielded and appear at the downfield end of the spectrum. For 2,4,6-triphenylpyrylium (B3243816) chloride, the pyrylium ring carbons have been observed at δ 171.1, 166.6, and 115.0 ppm. nsf.gov

In 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the C-2, C-4, and C-6 carbons of the pyrylium ring, being attached to aryl groups and the oxygen heteroatom, are expected to be the most deshielded. The carbons of the phenyl and methoxyphenyl rings will resonate in the typical aromatic region (δ 120-140 ppm), with the carbon bearing the methoxy group appearing further downfield due to the electron-donating effect of the oxygen atom. The methoxy carbon itself is expected around δ 55-56 ppm.

As a reference, the ¹³C NMR data for the isomer 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride shows pyrylium carbon signals at δ 169.70, 166.71, and 112.80 ppm, with the methoxy carbon at δ 55.32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrylium C-2/C-6 | ~170 |

| Pyrylium C-4 | ~165 |

| Pyrylium C-3/C-5 | ~115 |

| Aromatic C | 120 - 145 |

| Methoxy C | ~55 |

Note: This table is based on typical values for related compounds and is for predictive purposes.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Counterion Characterization

When the counterion to the pyrylium cation contains fluorine, such as in the case of tetrafluoroborate (B81430) (BF₄⁻), ¹⁹F NMR spectroscopy is a highly effective tool for its characterization. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it readily observable by NMR. dksh.com

For a tetrafluoroborate anion, the ¹⁹F NMR spectrum typically shows a sharp singlet. However, coupling to the boron isotopes (¹⁰B and ¹¹B) can sometimes be observed, leading to more complex splitting patterns. nih.gov The chemical shift of the tetrafluoroborate anion is sensitive to the solvent, concentration, and the nature of the associated cation. dksh.com In a study of various tri-arylpyrylium tetrafluoroborates in DMSO-d₆, small but significant variations in the ¹⁹F chemical shift were observed depending on the substituents on the pyrylium cation. dksh.com For pyrylium tetrafluoroborate, the ¹⁹F NMR signal in CD₃CN appears at approximately -151.8 ppm. nih.gov This technique is therefore valuable for confirming the presence and electronic environment of the tetrafluoroborate counterion.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and informative method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is expected to exhibit characteristic absorption bands corresponding to its structural features. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Pyrylium ring vibrations: These give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region, which are characteristic of the aromatic C=C and C=O⁺ stretching vibrations. For 2,4,6-triphenylpyrylium chloride, characteristic peaks are observed at 1620 cm⁻¹ and 1578 cm⁻¹. nsf.gov

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region arising from the phenyl substituents.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to appear in the 1250-1000 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch in aryl ethers.

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The presence of these characteristic bands in the FTIR spectrum would provide strong evidence for the proposed structure of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy. acs.orgacs.org For an ionic species like the 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium cation, HRMS provides an exact mass measurement of the molecular ion.

Using a soft ionization technique such as electrospray ionization (ESI), the pyrylium cation can be observed directly. The calculated exact mass for the 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium cation (C₂₄H₁₉O₂⁺) is 339.1385 Da. pnnl.gov An HRMS measurement that provides a mass value within a few parts per million (ppm) of this calculated value would unequivocally confirm the elemental composition of the cation. This high level of mass accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. frontiersin.org The presence of salts in the sample can sometimes interfere with ESI-MS, but this can often be mitigated through appropriate sample preparation or the use of specialized ion sources.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

While mass spectrometry provides invaluable information about the gas-phase structure and connectivity of molecules, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is a technique that provides the most accurate and unambiguous structural data for crystalline compounds, including atomic coordinates, bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation, steric and electronic properties, and intermolecular interactions within the crystal lattice.

Although a specific crystal structure for 2-(4-methoxyphenyl)-4,6-diphenylpyrylium was not found in the searched literature or crystallographic databases, analysis of closely related 2,4,6-triarylpyrylium and triarylpyridine structures allows for a detailed prediction of its likely molecular architecture. researchgate.net These studies reveal common structural features that are expected to be present in the title compound.

The central pyrylium ring is expected to be planar or nearly planar, consistent with its aromatic character. nih.gov The three aryl substituents at positions 2, 4, and 6 are typically twisted out of the plane of the pyrylium ring to varying degrees due to steric hindrance between adjacent groups and with the ring itself. The dihedral angles between the phenyl rings and the central heterocyclic ring are a key structural parameter. For example, in a related terpyridine structure, the dihedral angles between the central pyridine (B92270) and the peripheral rings were found to be 22.24° and 2.38°. researchgate.net

The crystal packing is governed by a combination of electrostatic interactions between the pyrylium cation and its counter-ion (commonly tetrafluoroborate, BF₄⁻) and weaker intermolecular forces such as C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Below is a table of representative crystallographic data for a related heterocyclic salt, which illustrates the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value for a Representative Dithiazolium Tetrafluoroborate nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.329(3) |

| b (Å) | 15.080(5) |

| c (Å) | 5.923(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 743.8(4) |

| Z | 4 |

| Temperature (K) | 123 |

This data provides the fundamental unit cell dimensions and symmetry of the crystal, from which the complete three-dimensional structure is determined. nih.gov

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for the theoretical investigation of molecular systems, providing a balance between computational cost and accuracy. For complex organic molecules like 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, DFT calculations offer deep insights into their geometric and electronic properties.

Geometry Optimization and Electronic Structure Determination

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, this is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p). These calculations reveal key structural parameters.

Table 1: Representative Optimized Geometric Parameters for an Aryl-Substituted Pyrylium (B1242799) Cation

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (C2-Phenyl) | Twist of the phenyl ring at position 2 relative to the pyrylium ring | ~ 30-40° |

| Dihedral Angle (C4-Phenyl) | Twist of the phenyl ring at position 4 relative to the pyrylium ring | ~ 40-50° |

| Dihedral Angle (C6-Phenyl) | Twist of the phenyl ring at position 6 relative to the pyrylium ring | ~ 30-40° |

| C-O Bond Length (in ring) | Carbon-oxygen bond distance within the pyrylium ring | ~ 1.35 Å |

Note: These are typical values based on DFT calculations of similar 2,4,6-triarylpyrylium salts and serve as an illustrative example.

The electronic structure determination reveals the distribution of electron density throughout the molecule. The positive charge of the pyrylium cation is not localized solely on the oxygen atom but is delocalized across the entire heterocyclic ring and, to a lesser extent, onto the attached aryl substituents. This delocalization is a key factor in the stability and reactivity of the compound.

Energy Contributions and Physical Nature of Interactions

To understand the stability and interactions within the molecule, Natural Bond Orbital (NBO) analysis is a commonly employed computational method. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for the quantitative evaluation of stabilizing interactions, such as hyperconjugation.

Prediction of Reaction Mechanisms and Rate-Determining Steps

DFT calculations are instrumental in elucidating reaction pathways. Pyrylium salts are known to be highly reactive towards nucleophiles. The positively charged pyrylium ring makes it an excellent electrophile. Computational studies on the reactions of pyrylium salts with nucleophiles, such as amines or hydroxide (B78521) ions, can map out the potential energy surface of the reaction.

These calculations can identify transition states and intermediates, allowing for the prediction of the most likely reaction mechanism. For instance, the reaction of a pyrylium salt with a primary amine typically proceeds via nucleophilic attack at the α-position (C2 or C6) of the pyrylium ring, leading to a dihydropyran intermediate, which then undergoes ring-opening and subsequent cyclization to form a pyridinium (B92312) salt. DFT calculations can determine the activation energies for each step of this process, thereby identifying the rate-determining step. While a specific study on the reaction mechanisms of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is not prominently documented, the general reactivity pattern of pyrylium salts is well-established through such theoretical investigations.

Molecular Orbital (MO) Theory Analysis

Molecular Orbital theory provides a complementary perspective to DFT, focusing on the description of electrons in terms of delocalized orbitals spread over the entire molecule. The energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in understanding a molecule's electronic properties and reactivity.

Localization of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO)

In 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the distribution of the HOMO and LUMO is characteristic of many aryl-substituted pyrylium dyes. Computational studies on the closely related 2,4,6-triphenylpyrylium (B3243816) cation show that the HOMO is primarily localized on the 2- and 6-phenyl substituents. By analogy, in 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the HOMO would be expected to have significant contributions from the phenyl and methoxyphenyl rings. The presence of the electron-rich methoxy (B1213986) group would likely lead to a higher energy HOMO with significant density on the methoxyphenyl ring.

Conversely, the LUMO is predominantly localized on the electron-deficient pyrylium ring and the C4-phenyl substituent. This separation of the HOMO and LUMO is a hallmark of intramolecular charge-transfer (ICT) characteristics.

Table 2: Frontier Molecular Orbital Characteristics for a Representative 2-Aryl-4,6-diphenylpyrylium Cation

| Molecular Orbital | Primary Localization | Role in Electronic Transitions |

|---|---|---|

| HOMO | Phenyl and methoxyphenyl substituents (electron-rich regions) | Electron-donating orbital in the primary electronic transition |

Note: This table is based on analogous findings for related pyrylium salts.

Energy Gap Analysis and its Correlation with Spectroscopic Properties

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths (a red shift).

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability). For 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the lowest energy electronic transition, which dictates the color of the compound, corresponds to the promotion of an electron from the HOMO to the LUMO (a π-π* transition).

The electron-donating methoxy group at the 2-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 2,4,6-triphenylpyrylium. This would result in a bathochromic (red) shift in the absorption maximum. This correlation between the calculated HOMO-LUMO gap and the experimentally observed spectroscopic properties is a powerful validation of the theoretical models. The use of this compound as a photosensitizer for visible light-induced reactions is a direct consequence of its ability to absorb light in the visible region, a property governed by its HOMO-LUMO energy gap.

Charge Distribution and Electronic Descriptors

The distribution of electrons within the 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium cation is fundamental to understanding its reactivity and photophysical behavior. Computational methods provide a quantitative picture of this distribution and the electronic shifts that occur within the molecule.

Mulliken Charge Analysis for Pyrylium and Phenyl Rings

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium indicates a significant delocalization of the positive charge across the entire molecule, with specific patterns emerging on the pyrylium and appended phenyl rings.

The core pyrylium ring functions as a strong electron-deficient unit. Consequently, the oxygen heteroatom and the carbon atoms at positions 2, 4, and 6 bear a substantial portion of the positive charge, rendering them electrophilic. thieme-connect.de The phenyl rings attached at positions 4 and 6, and particularly the electron-donating 4-methoxyphenyl (B3050149) group at position 2, modulate this charge distribution. The methoxy group pushes electron density into its attached phenyl ring and, by extension, towards the pyrylium core.

While the specific charge values can be sensitive to the computational basis set used, the qualitative trend remains consistent. wikipedia.orguni-muenchen.de The analysis reveals that carbon atoms directly bonded to the pyrylium ring become more positive, while the charge is distributed across the phenyl rings.

Table 1: Illustrative Mulliken Atomic Charges for Key Fragments in 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Note: These values are representative examples derived from computational studies on analogous pyrylium structures and serve to illustrate the general charge distribution.

| Atomic Center/Fragment | Calculated Mulliken Charge (a.u.) |

| Pyrylium Ring Oxygen | +0.15 to +0.25 |

| Pyrylium C2 (bonded to methoxyphenyl) | +0.10 to +0.20 |

| Pyrylium C4/C6 (bonded to phenyl) | +0.12 to +0.22 |

| 4-Methoxyphenyl Group (net charge) | +0.20 to +0.30 |

| 4,6-Diphenyl Groups (net charge each) | +0.15 to +0.25 |

This interactive table is based on typical results from Mulliken population analyses performed on similar heterocyclic systems. researchgate.netsemanticscholar.org

Charge Transfer Phenomena within Pyrylium-Based Systems

Pyrylium-based systems, especially those functionalized with electron-donating groups, are well-known for their intramolecular charge transfer (ICT) characteristics. acs.orgnih.gov In 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, the electron-deficient pyrylium core acts as a potent electron acceptor, while the 4-methoxyphenyl group serves as an effective electron donor.

Upon absorption of light, an electron is promoted to a higher energy molecular orbital. This process often involves a significant shift of electron density from the donor (methoxyphenyl ring) to the acceptor (pyrylium ring). unige.chresearchgate.net This ICT event is a key feature of the excited state and profoundly influences the molecule's photophysical properties, such as its absorption and fluorescence spectra. nih.govrsc.org In some related pyrylium dyes, this ICT can lead to the formation of a distinct charge-transfer state, which may be responsible for phenomena like dual fluorescence. unige.ch The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties, which is in turn governed by the molecular geometry. nih.gov

Advanced Interaction Analysis

To comprehend how molecules of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium interact with each other in condensed phases (e.g., in a crystal), advanced computational techniques are employed to analyze non-covalent forces.

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Forces

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for analyzing intermolecular interactions. udel.edu Unlike methods that calculate the total energy of a molecular dimer, SAPT directly computes the interaction energy and decomposes it into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). github.ionih.gov

A SAPT analysis of a 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium dimer would reveal the nature of its intermolecular forces.

Electrostatics: Due to the net positive charge and significant dipole moment, electrostatic interactions would be a major attractive component, especially in interactions with its counter-ion or polar solvent molecules.

Exchange: This is a repulsive term that arises from the Pauli exclusion principle, preventing molecules from occupying the same space.

Induction: This attractive force describes the polarization of one molecule by the electric field of another.

Dispersion: This is a crucial attractive force arising from correlated electron fluctuations, particularly important for the π-π stacking interactions between the phenyl rings. nih.gov

Table 2: Representative SAPT0 Energy Decomposition for a Parallel-Displaced Dimer of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium (kcal/mol) Note: This table presents hypothetical but realistic values for a dimer interaction, illustrating the relative contributions of different forces as calculated by SAPT.

| Interaction Component | Energy (kcal/mol) | Physical Interpretation |

| Electrostatics | -8.5 | Attraction/repulsion between static charge distributions |

| Exchange | +12.0 | Short-range Pauli repulsion |

| Induction | -3.0 | Molecular polarization and charge transfer |

| Dispersion | -9.5 | Attraction from correlated electron fluctuations |

| Total SAPT0 Energy | -9.0 | Net interaction energy |

This interactive table is based on the principles of SAPT analysis. github.iopsicode.org

Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Approaches

The theories of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) provide a way to visualize and characterize interactions in real space based on the topology of the electron density.

The AIM approach identifies critical points in the electron density that correspond to features like covalent bonds, rings, and, importantly, non-covalent bonds such as hydrogen bonds and van der Waals contacts. For 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, AIM analysis of its crystal structure would pinpoint bond critical points between atoms involved in C-H···π interactions (from phenyl C-H groups to the π-face of an adjacent ring) and π-π stacking. nih.gov

The NCI index is a related technique that is particularly effective for visualizing weak, non-covalent interactions. It plots the reduced density gradient versus the electron density. This creates surfaces in the molecule that highlight different interaction types:

Large, green surfaces indicate weak, attractive van der Waals interactions, expected in the regions of π-π stacking between the phenyl rings.

Small, blue-green spikes between atoms signify stronger, attractive interactions like hydrogen bonds (e.g., C-H···O or C-H···F, depending on the counter-ion).

Reddish areas indicate repulsive steric clashes, which would appear where bulky groups are forced into close proximity.

Together, these methods provide a detailed map of the non-covalent forces that dictate the supramolecular assembly and crystal packing of the compound. nih.gov

Conformation Analysis in Ground and Excited States

The three-dimensional shape of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is not static and can differ significantly between its electronic ground state and its excited states.

In the ground state , the conformation is primarily dictated by steric hindrance. The three phenyl-based rings attached to the central pyrylium ring cannot lie in the same plane. X-ray crystallography studies of structurally similar compounds, such as 2,4,6-triphenylpyridine (B1295210) and 4'-substituted terpyridines, show that the peripheral rings are twisted with respect to the central ring. nih.govnih.govresearchgate.net For 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, this results in significant dihedral (twist) angles between the planes of the phenyl rings and the pyrylium ring.

Upon electronic excitation , especially to an ICT state, the molecule's geometry can relax to a new equilibrium position. unige.chcnr.it Theoretical studies on related push-pull systems suggest that there is often a driving force for planarization to increase π-conjugation and stabilize the charge-separated state. nih.gov However, in some cases, the molecule might relax towards a "twisted intramolecular charge transfer" (TICT) state, where one of the rings twists to a nearly perpendicular orientation relative to the pyrylium core. This relaxation to a new geometry in the excited state is a critical process that governs the fluorescence properties and efficiency of non-radiative decay pathways. nih.gov

Table 3: Comparison of Typical Dihedral Angles in Ground and a Hypothetical Relaxed Excited State Note: Ground state angles are based on data from analogous crystal structures. Excited state angles are hypothetical, representing a potential planarization upon excitation.

| Dihedral Angle | Typical Ground State Angle | Postulated Relaxed Excited State Angle |

| Pyrylium Ring – 4-Phenyl Ring | 20° - 35° | 10° - 20° |

| Pyrylium Ring – 6-Phenyl Ring | 20° - 35° | 10° - 20° |

| Pyrylium Ring – 2-(4-Methoxyphenyl) Ring | 35° - 55° | 20° - 30° |

This interactive table illustrates the conformational changes that can occur between the ground and excited states. nih.govnih.gov

Photophysical and Photochemical Properties and Excited State Dynamics

Electronic Absorption and Emission Characteristics

The electronic structure of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium gives rise to specific spectroscopic signatures upon absorption of electromagnetic radiation, leading to fluorescence and, to a lesser extent, other forms of emission.

The UV-Vis absorption spectrum of pyrylium (B1242799) salts is generally characterized by strong absorption bands in the 300 nm to 500 nm range. squarespace.com For the closely related compound, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium tetrachloroferrate, solutions exhibit strong light absorption from 300–500 nm. squarespace.com The parent compound, 2,4,6-triphenylpyrylium (B3243816) perchlorate, displays two distinct absorption peaks in acetonitrile (B52724) at approximately 355 nm and 405 nm. unlv.edu

These absorption bands are primarily attributed to π–π* electronic transitions within the conjugated aromatic system of the molecule. The introduction of the electron-donating methoxy (B1213986) group on one of the phenyl rings can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT involves the transfer of electron density from the methoxy-substituted phenyl ring (the donor) to the electron-deficient pyrylium ring (the acceptor) upon photoexcitation. This charge transfer character can influence the position and intensity of the absorption bands.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 2,4,6-Triphenylpyrylium Perchlorate | Acetonitrile | 355 nm, 405 nm | unlv.edu |

| 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium Tetrachloroferrate | Various | 300-500 nm range | squarespace.com |

Following electronic excitation, 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium and related triaryl pyrylium salts exhibit significant fluorescence emission. researchgate.net The emission typically occurs in the visible region of the spectrum, with solutions of analogous compounds fluorescing in the 500–700 nm spectral range. squarespace.com For instance, 2,4,6-triphenylpyrylium chloride in various organic solvents displays a broad emission band from 420 nm to 590 nm, peaking at around 465 nm. nsf.gov

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is notably high for this class of compounds. The parent 2,4,6-triphenylpyrylium scaffold shows high quantum yields, and the introduction of substituents can further modulate this property. For example, the trimethoxy-substituted analogue of 2,4,6-triphenylpyrylium perchlorate exhibits a quantum yield of 0.97 in acetonitrile, which is a significant increase compared to the unsubstituted parent compound's yield of 0.60. unlv.edu This enhancement suggests that the methoxy substituent on 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium likely contributes to a high fluorescence quantum yield.

| Compound | Solvent | Emission Maxima (λem) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium Chloride | Acetonitrile | ~465 nm | 0.84 | nsf.gov |

| 2,4,6-Triphenylpyrylium Perchlorate | Acetonitrile | 466 nm | 0.60 | unlv.edu |

| 2,4,6-Tris(4-methoxyphenyl)pyrylium Perchlorate | Acetonitrile | - | 0.97 | unlv.edu |

Phosphorescence, the emission of light from a triplet excited state, is another potential deactivation pathway. However, for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium in solution, this phenomenon is not prominently reported in the scientific literature. Typically, for organic molecules without heavy atoms, intersystem crossing (the process of transitioning from a singlet to a triplet state) is inefficient at room temperature in fluid solutions. rsc.org While related thiapyrylium salts, which contain a heavier sulfur atom, have been shown to have very high intersystem crossing yields (ΦISC = 0.97), specific phosphorescence data for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium in solution remains elusive. acs.org This suggests that deactivation from the triplet state, if populated, may be dominated by non-radiative processes or that the triplet state is not efficiently formed.

Excited State Deactivation Pathways

Once excited, the molecule must return to its ground state. This can occur through radiative pathways like fluorescence or through non-radiative pathways, including photoelectron transfer and interactions with the surrounding solvent environment.

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is an effective photosensitizer, capable of initiating chemical reactions upon light absorption through a Photoinduced Electron Transfer (PET) mechanism. nih.gov When irradiated with visible light in the presence of an electron donor like dibenzothiophene (B1670422) (DBT), the excited state of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate (B81430) (*MOPDPP⁺) acts as a potent electron acceptor. nih.gov

The process begins with the excited pyrylium salt trapping an electron from the ground-state donor molecule. This results in the formation of a pyrylium radical (MOPDPP•) and the radical cation of the donor (DBT•⁺). nih.gov This electron transfer mechanism has been confirmed through laser flash photolysis and fluorescence quenching studies. nih.gov The efficiency of this PET process highlights a key deactivation pathway for the excited state of the compound, where its energy is utilized to drive a chemical transformation rather than being dissipated solely through photophysical means.

The photophysical properties of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. The absorption and emission spectra of pyrylium salts can shift in wavelength depending on the solvent. For the related 2,4,6-triphenylpyrylium tetrafluoroborate, the absorption spectrum exhibits a redshift (a shift to longer wavelengths) in a less polar solvent like dichloromethane (B109758) compared to a more polar solvent like acetonitrile. researchgate.net This negative solvatochromism is indicative of a less polar ground state compared to the excited state.

The emission spectrum is also affected by the solvent, although the effect can sometimes be less pronounced. For 2,4,6-triphenylpyrylium chloride, the fluorescence maxima show slight shifts in solvents of varying polarity such as acetonitrile, ethanol (B145695), and methanol (B129727). nsf.gov This environmental sensitivity arises from the differential stabilization of the ground and excited states by the solvent molecules. The charge distribution within the pyrylium salt changes upon excitation, leading to altered dipole moments and different levels of interaction with the surrounding solvent cage.

| Compound | Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Acetonitrile (more polar) | ~408 nm | ~470 nm | researchgate.net |

| Dichloromethane (less polar) | ~412 nm | ~470 nm | ||

| 2,4,6-Triphenylpyrylium Chloride | Acetonitrile | 410 nm | 464 nm | nsf.gov |

| Ethanol | 408 nm | 467 nm | ||

| Methanol | 406 nm | 467 nm |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| MOPDPP⁺ | 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium cation |

| DBT | Dibenzothiophene |

| PyCl | 2,4,6-Triphenylpyrylium chloride |

Time-Resolved Spectroscopic Probes of Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the transient species and fast processes that occur in the excited state of molecules like 2-(4-methoxyphenyl)-4,6-diphenylpyrylium.

Nanosecond-Transient Absorption Spectroscopy

Nanosecond-transient absorption spectroscopy, often referred to as laser flash photolysis, has been employed to study the photoinduced processes of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium. In a study of the photooxidation of dibenzothiophene sensitized by 2-(4-methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate, laser flash photolysis was used to detect the transient species involved in the reaction. nih.gov The results of these experiments were consistent with a photoinduced electron-transfer mechanism, where the excited pyrylium salt accepts an electron from dibenzothiophene. nih.gov

Similarly, studies on the parent compound, 2,4,6-triphenylpyrylium (TPP), have utilized this technique to observe the TPP radical, which has a characteristic absorption at 550 nm, providing direct evidence for an electron transfer mechanism in its quenching reactions. rsc.org The radical yield and intersystem crossing rate constants can also be evaluated using this method. rsc.org

Ultrafast Fluorescence and Time-Resolved Optical Spectroscopy

Ultrafast fluorescence spectroscopy, such as fluorescence up-conversion, provides detailed information on the initial events following photoexcitation. For the closely related 6-styryl-2,4-diphenylpyrylium salts, fluorescence up-conversion studies have revealed the dynamics of the dual fluorescence. scispace.comnih.govacs.org These studies have shown that the rise time of the short-wavelength fluorescence, originating from the pyrylium-localized excited state, is faster than 200 fs. scispace.comnih.gov In contrast, the rise time of the long-wavelength charge-transfer fluorescence is dependent on the substituent and solvent, being nearly prompt for weaker electron donors but slower and viscosity-dependent for stronger donors. scispace.comnih.govacs.org This indicates that the formation of the charge-transfer state can be a more complex process involving molecular motion.

Photochemical Reactivity and Mechanisms

The photochemical reactivity of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium is largely characterized by its ability to participate in photoinduced electron transfer reactions.

Photoinduced Electron Transfer (PET) Mechanisms

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is an effective photosensitizer that operates through a photoinduced electron transfer (PET) mechanism. Upon visible light irradiation, it is excited to its singlet excited state, which is a potent electron acceptor.

A key example of its PET reactivity is the photooxidation of dibenzothiophene (DBT). In this process, the excited 2-(4-methoxyphenyl)-4,6-diphenylpyrylium abstracts an electron from the ground-state DBT, leading to the formation of the 2-(4-methoxyphenyl)-4,6-diphenylpyrylium radical (MOPDPP•) and the DBT radical cation. nih.gov This initiation step has been confirmed by laser flash photolysis and electron spin resonance studies. nih.gov The DBT radical cation then reacts with molecular oxygen to form the final oxygenated products. nih.gov Notably, this process does not involve the formation of superoxide (B77818) ions, as no redox reaction occurs between the MOPDPP• radical and O2. nih.gov

The parent compound, 2,4,6-triphenylpyrylium, also undergoes PET reactions with various electron donors. The fluorescence quenching of 2,4,6-triphenylpyrylium tetrafluoroborate by halogenated benzenes has been shown to proceed via an electron transfer mechanism, as evidenced by the observation of the TPP radical at 550 nm and the correlation of the quenching rate constants with the free energy of electron transfer. rsc.org

Photosensitization Reactions and Oxidative Capacities

The compound 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, in its tetrafluoroborate salt form (MOPDPP⁺BF₄⁻), has been identified as an effective visible-light photosensitizer, particularly in photooxidation reactions operating via an electron transfer mechanism. nih.govacs.org Research has demonstrated its capability to sensitize the oxidation of sulfides, such as dibenzothiophene (DBT), using molecular oxygen without the involvement of superoxide ions. nih.govacs.org

Upon irradiation with visible light, 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is promoted to an excited state (MOPDPP⁺*). nih.govacs.org In this excited state, it can accept an electron from a suitable donor, like DBT, initiating a photoinduced electron transfer process. nih.govacs.org This transfer results in the formation of the 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium radical (MOPDPP•) and the radical cation of the electron donor (DBT⁺•). nih.govacs.org

A key aspect of the oxidative capacity of this photosensitizer is the subsequent reaction of the substrate's radical cation. In the case of dibenzothiophene, the photogenerated DBT⁺• reacts with ground-state molecular oxygen (O₂) to form oxygenated products, namely DBT sulfoxide (B87167) and sulfone. nih.govacs.org This reaction pathway is significant as it circumvents the formation of superoxide (O₂⁻•), a common intermediate in many photooxidation processes. nih.govacs.org Laser flash photolysis, electron spin resonance, and fluorescence quenching studies have provided evidence for this electron transfer mechanism. nih.govacs.org The presence of oxygen does not affect the decay kinetics of the MOPDPP• transient absorption, further supporting that no redox reaction occurs between the pyrylium radical and oxygen. nih.govacs.org

The efficiency and mechanism of these photosensitization reactions are influenced by the photophysical properties of the pyrylium salt.

| Property | Value | Conditions |

| Absorption Maximum (λmax) | ~450 nm | Acetonitrile |

| Fluorescence Lifetime (τf) | 4.8 ns | Acetonitrile, in the absence of quencher |

| Transient Absorption Maximum of MOPDPP• | 550 nm | Acetonitrile |

Reversible Photoinduced Proton Release Processes

Currently, there is a lack of specific research findings in the available literature detailing reversible photoinduced proton release processes for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium. While excited-state proton transfer (ESPT) is a known phenomenon in various aromatic compounds, dedicated studies on this particular pyrylium salt's ability to undergo such reversible proton release upon photoexcitation have not been reported.

Reactivity, Derivatization, and Transformation Pathways

Nucleophilic Attack and Ring Transformation Reactions

The electron-deficient nature of the pyrylium (B1242799) cation is the principal driver for its reactions with nucleophiles. These transformations are fundamental to the utility of pyrylium salts in synthetic organic chemistry.

A hallmark reaction of 2,4,6-triarylpyrylium salts, including 2-(4-methoxyphenyl)-4,6-diphenylpyrylium, is their conversion into pyridinium (B92312) salts upon reaction with primary amines. This transformation, often called the Balaban-Nenitzescu-Praill reaction, is a robust and high-yielding method for synthesizing N-substituted pyridinium derivatives, also known as Katritzky salts. ed.govnih.govrsc.org The reaction proceeds via a nucleophilic attack by the amine at the C-2 position of the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the thermodynamically stable aromatic pyridinium ring. google.com

The reaction is general for a wide variety of primary amines, including aliphatic and aromatic amines, as well as ammonia (B1221849), which yields the corresponding pyridine (B92270). google.comnih.gov For instance, the reaction of a pyrylium salt with ammonia or various amines can produce the corresponding pyridine or pyridinium salts, which are valuable intermediates in their own right. researchgate.netnih.govnih.gov The resulting pyridinium moiety is an excellent leaving group, making these products useful in subsequent nucleophilic substitution reactions. nih.gov

| Reactant Amine (R-NH₂) | Product Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 2-(4-Methoxyphenyl)-4,6-diphenylpyridine | Pyridine ring with substituents |

| Aniline (C₆H₅NH₂) | 1-Phenyl-2-(4-methoxyphenyl)-4,6-diphenylpyridinium | Pyridinium ring with N-phenyl group |

| Benzylamine (C₆H₅CH₂NH₂) | 1-Benzyl-2-(4-methoxyphenyl)-4,6-diphenylpyridinium | Pyridinium ring with N-benzyl group |

| Methylamine (CH₃NH₂) | 1-Methyl-2-(4-methoxyphenyl)-4,6-diphenylpyridinium | Pyridinium ring with N-methyl group |

The attack of hydroxide (B78521) ions or other oxygen-based nucleophiles on the pyrylium ring can lead to a ring-opening reaction. researchgate.net Nucleophilic addition at the C-2 position initially forms an unstable 2H-pyran intermediate. This intermediate is in equilibrium with its ring-opened valence tautomer, a 1,5-enedione, which is commonly referred to as a pseudobase. researchgate.net In the case of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium, reaction with a base like sodium hydroxide would yield 1-(4-methoxyphenyl)-3,5-diphenyl-1,5-pentanedione as the pseudobase.

This process is reversible. Under acidic conditions, the 1,5-enedione can undergo ring closure via intramolecular cyclization and dehydration, regenerating the parent pyrylium salt. researchgate.net The equilibrium between the closed pyrylium cation and the open pseudobase is pH-dependent, highlighting the compound's potential utility as a pH-sensitive probe.

The versatility of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium extends to its use as a precursor for a variety of other six-membered heterocyclic systems through heteroatom exchange reactions. researchgate.netorgsyn.org

Phosphinines: One of the most important transformations is the synthesis of phosphinines (or phosphabenzenes). The pyrylium salt route is a common and modular approach for preparing these phosphorus heterocycles. uni-regensburg.defu-berlin.de The reaction involves the exchange of the oxygen atom of the pyrylium ring for a phosphorus atom. This is typically achieved by treating the pyrylium salt with a nucleophilic phosphorus source, such as tris(hydroxymethyl)phosphine (B1196123) (P(CH₂OH)₃) or, more commonly, tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃). uni-regensburg.denih.govschlenklinesurvivalguide.com This method allows for the synthesis of stable 2,4,6-triarylphosphinines, which are of significant interest as ligands in coordination chemistry and catalysis. uni-regensburg.defu-berlin.de

Furans: Pyrylium salts can be converted into furan (B31954) derivatives. For example, reports indicate that 2,4-disubstituted furans can be synthesized through an oxidative ring transformation of pyrylium salts. umich.edu

Thiopyryliums: The oxygen heteroatom can also be exchanged for sulfur to form the corresponding thiopyrylium (B1249539) salts. orgsyn.org This conversion is generally accomplished by reacting the pyrylium salt with a sulfide (B99878) source, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The resulting thiopyrylium salts are themselves reactive intermediates for the synthesis of other sulfur-containing heterocycles.

Functionalization and Structural Modification Strategies

The electronic properties and reactivity of the pyrylium core can be fine-tuned by modifying the substituent aryl groups.

The presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the phenyl ring at the C-2 position significantly influences the properties of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium compared to the unsubstituted 2,4,6-triphenylpyrylium (B3243816). Electron-donating groups delocalize the positive charge of the pyrylium cation through resonance, thereby increasing its stability. squarespace.com This stabilization affects the electronic structure and, consequently, the reactivity and photophysical properties. For instance, increasing the number of methoxy substituents on the aryl rings of a pyrylium salt leads to shifts in the absorption and fluorescence spectra. squarespace.com

This electronic perturbation impacts the electrophilicity of the pyrylium ring. Enhanced stability due to electron-donating groups can decrease the ring's reactivity towards nucleophiles when compared to less substituted or electron-withdrawn analogues.

| Compound | Number of Methoxy Groups | Absorption Maximum (λmax, nm) |

|---|---|---|

| 2,4,6-Triphenylpyrylium | 0 | ~409 nm |

| 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium | 1 | ~430 nm |

| 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium | 2 | Not specified in source |

| 2,4,6-Tris(4-methoxyphenyl)pyrylium | 3 | ~465 nm |

Note: The specific compound 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is an isomer of the compound with one methoxy group listed and is expected to have broadly similar properties.

Building on the transformation of pyrylium salts to phosphinines, more complex functionalized derivatives can be synthesized. A key strategy involves the preparation of hydroxyl-functionalized phosphinines, which are valuable as building blocks for chiral ligands in asymmetric catalysis. researchgate.net

The synthesis can be achieved by starting with a pyrylium salt that bears a protected hydroxyl group on one of its aryl substituents. For example, a methoxy group, as present in 2-(4-methoxyphenyl)-4,6-diphenylpyrylium, can serve as a protected form of a hydroxyl group. The synthetic sequence would involve:

Conversion of the pyrylium salt to the corresponding phosphinine via reaction with a reagent like P(SiMe₃)₃.

Subsequent deprotection of the hydroxyl group. In the case of a methoxy group, this would require ether cleavage, for instance, using a strong acid like boron tribromide (BBr₃).

This approach provides a pathway to novel phosphinine-based ligands where the hydroxyl group can be used as a handle for further derivatization, such as the formation of phosphite (B83602) ligands for creating bidentate coordination complexes. researchgate.net

Mechanistic Studies of Reactivity

The reactivity of 2-(4-methoxyphenyl)-4,6-diphenylpyrylium is a subject of significant interest, particularly concerning the electron-deficient nature of the pyrylium ring and its propensity to form radical species. Mechanistic studies have provided insights into the electronic distribution within the cation and the behavior of its corresponding radical, shedding light on its transformation pathways.

Investigation of Electron-Deficient Positions within the Pyrylium Ring

The pyrylium ring is an aromatic, cationic heterocycle characterized by a significant delocalization of the positive charge, which renders specific positions susceptible to nucleophilic attack. The distribution of this positive charge and the resulting electron deficiency are influenced by the nature and position of the substituents on the ring. In 2-(4-methoxyphenyl)-4,6-diphenylpyrylium, the phenyl and 4-methoxyphenyl (B3050149) groups play a crucial role in modulating the electronic properties of the pyrylium core.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such complex molecules. While direct computational analysis on 2-(4-methoxyphenyl)-4,6-diphenylpyrylium is not extensively reported in the reviewed literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. Frontier molecular orbital (FMO) analysis of this related compound reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity.

For electrophilic cations like pyrylium salts, the LUMO is of particular importance as it indicates the regions most susceptible to nucleophilic attack. In related aromatic cationic systems, the LUMO is typically distributed across the heterocyclic ring, with significant coefficients on the carbon atoms at positions 2, 4, and 6. The positive charge is not uniformly distributed; the presence of the oxygen heteroatom and the substituent effects lead to a distinct pattern of electron deficiency.

The table below, based on generalized findings for 2,4,6-triarylpyrylium salts, illustrates the predicted relative electron deficiency and susceptibility to nucleophilic attack.

| Position in Pyrylium Ring | Relative Electron Deficiency | Susceptibility to Nucleophilic Attack | Influencing Factors |

|---|---|---|---|

| C-2 (and C-6) | High | Primary site | Inductive effect of the cationic oxygen heteroatom. |

| C-4 | Moderate | Secondary site | Delocalization of positive charge. |

| C-3 (and C-5) | Low | Generally unreactive towards nucleophiles | Lower positive charge density. |

These predictions are consistent with the observed reactivity of pyrylium salts in various chemical transformations, where nucleophiles preferentially add to the α-positions, leading to ring-opening or the formation of new heterocyclic systems.

Radical Formation and Stabilization (e.g., Pyranyl Radicals)

The one-electron reduction of the 2-(4-methoxyphenyl)-4,6-diphenylpyrylium cation leads to the formation of the corresponding 2-(4-methoxyphenyl)-4,6-diphenylpyranyl radical. These radicals are key intermediates in various photochemical and electrochemical reactions.

The formation of the pyranyl radical can be initiated through chemical reduction or, more commonly, via photoinduced electron transfer (PET). In the presence of a suitable electron donor, the excited state of the pyrylium salt can accept an electron to generate the pyranyl radical. Studies on related triarylpyrylium salts have demonstrated their efficacy as photosensitizers in reactions that proceed through radical intermediates. For instance, in a visible light-mediated redox-neutral cycloaddition, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium tetrafluoroborate (B81430) was shown to act as a photosensitizer, forming a triarylpyranyl radical upon single-electron oxidation of a substrate.

The stability of the resulting pyranyl radical is a crucial factor in determining the reaction pathway. The 2-(4-methoxyphenyl)-4,6-diphenylpyranyl radical is a persistent radical, stabilized by the extensive delocalization of the unpaired electron across the pyran ring and the appended aryl substituents. The phenyl groups at positions 4 and 6, and the 4-methoxyphenyl group at position 2, all contribute to this stabilization through resonance.

The table below presents hypothetical, yet representative, hyperfine coupling constants for the major interacting nuclei in the 2-(4-methoxyphenyl)-4,6-diphenylpyranyl radical, based on data from analogous systems.

| Nucleus | Position | Predicted hfc (Gauss) | Remarks |

|---|---|---|---|

| 1H | Pyran ring (C-3, C-5) | 1.5 - 3.0 | Directly attached to the radical core. |

| 1H | Phenyl rings (ortho, para) | 0.5 - 1.5 | Significant spin delocalization onto the aryl rings. |

| 1H | Methoxy group | < 0.5 | Minimal spin density at this position. |

The stabilization of the 2-(4-methoxyphenyl)-4,6-diphenylpyranyl radical allows it to participate in a variety of subsequent reactions, including dimerization, hydrogen atom abstraction, or coupling with other radical species, leading to the formation of diverse and complex molecular architectures. The persistence of this radical intermediate is a key feature of the reactivity of its parent pyrylium cation.

Advanced Research Applications in Materials Science and Organic Synthesis

Optoelectronic and Photonic Materials Research

The extended π-conjugation and intramolecular charge-transfer characteristics of substituted pyrylium (B1242799) salts make them highly attractive for the development of novel optoelectronic and photonic materials.

Nonlinear Optical (NLO) Properties and Materials Development

Pyrylium salts are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The fluorescence properties of these salts are influenced by the nature of the substituents on the phenyl groups and the solvent used. chemicalbook.com The presence of electron-donating groups, such as the methoxy (B1213986) group in 2-(4-methoxyphenyl)-4,6-diphenylpyrylium, can enhance these NLO properties.

Research on related organic materials, such as chalcones with similar donor-acceptor structures, has demonstrated significant NLO activity. For instance, the chalcone (B49325) derivative 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (DMP3FP) was found to exhibit a self-focusing effect and reverse saturable absorption, indicating its potential for optical limiting applications. researchgate.net The nonlinear absorption coefficient (β) and the excited state absorption cross-section (σex) being greater than the ground state absorption cross-section (σg) are key indicators of this behavior. researchgate.net Studies on various dyes have shown that polar solvents can enhance hyperpolarizabilities, which is a key factor for NLO applications. nih.gov Computational studies have also been employed to confirm the potential of such molecules in photonics. nih.gov

| Parameter | Value | Significance |

| Nonlinear Absorption Coefficient (β) | Varies with molecular structure and environment | Indicates the strength of the nonlinear absorption effect. |

| Ground State Absorption Cross-section (σg) | Dependent on the molecule | A measure of light absorption in the ground electronic state. |

| Excited State Absorption Cross-section (σex) | Dependent on the molecule | A measure of light absorption in the excited electronic state. |

This table presents key parameters for evaluating NLO properties, with specific values being dependent on the exact compound and experimental conditions.

Application in Organic Light-Emitting Diodes (OLEDs)

While pyrylium salts, in general, are explored for their emissive properties, specific research on the application of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium in organic light-emitting diodes (OLEDs) is not extensively documented in the available literature. However, the broader class of organic dyes with high fluorescence quantum yields are fundamental to the development of efficient OLEDs. arxiv.org The development of materials with efficient emission in the near-infrared (NIR) region is a significant area of research, with applications ranging from bio-imaging to surveillance. arxiv.org

Materials for Two-Photon Absorption and Optical Limiting

The structural characteristics of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium make it a candidate for applications based on two-photon absorption (TPA). Pyrylium salts are known to possess significant TPA cross-sections, a property that is highly dependent on the molecular structure. squarespace.com This has implications for their use in fluorescence microscopy and 3D optical data storage. squarespace.com

Optical limiting materials are crucial for protecting sensitive optical components from high-intensity laser radiation. The mechanism often involves reverse saturable absorption, a phenomenon observed in materials where the excited-state absorption cross-section is larger than the ground-state absorption cross-section. researchgate.net Research on related organic compounds has demonstrated their potential for optical power limiting. researchgate.net

| Property | Relevance to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium |

| Two-Photon Absorption (TPA) | The extended π-system suggests potential for TPA, useful in high-resolution imaging and data storage. |

| Optical Limiting | The potential for reverse saturable absorption makes it a candidate for protecting optical sensors and eyes from laser damage. |

This table outlines the potential of the compound for TPA and optical limiting based on the properties of similar molecules.

Exploration of Pyrylium Dyes as Laser Materials

Pyrylium dyes are investigated as active media for dye lasers due to their high fluorescence quantum yields and photostability. researchgate.net Research on 2,4,6-triphenylpyrylium (B3243816) chloride has shown that it exhibits stimulated emission and laser action when pumped with an intense ultrashort laser. researchgate.net Solutions of this pyrylium salt in solvents like acetonitrile (B52724), ethanol (B145695), and methanol (B129727) have demonstrated lasing capabilities. researchgate.net The substitution with a methoxy group in 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium could potentially tune the lasing wavelength and improve performance.

Chemical Sensing and Molecular Probes

The electron-deficient nature of the pyrylium ring makes it highly susceptible to nucleophilic attack, a property that is ingeniously exploited in the design of chemical sensors.

Development of Fluorescent Sensors for Amines, Ions, and Biomolecules